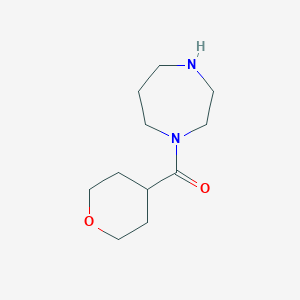
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
描述
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a diazepane ring, a tetrahydropyran ring, and a methanone group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of 1,4-diazepane with tetrahydro-2H-pyran-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
化学反应分析
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different substituents onto the diazepane or tetrahydropyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted diazepane or tetrahydropyran derivatives.
科学研究应用
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: can be compared with other similar compounds, such as:
1,4-Diazepane derivatives: These compounds share the diazepane ring but may have different substituents or functional groups.
Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring and may have various substituents or functional groups.
Other methanone compounds: These compounds have the methanone group but differ in their ring structures and substituents.
The uniqueness of this compound lies in its combination of the diazepane and tetrahydropyran rings, which provides it with distinct chemical and biological properties.
属性
IUPAC Name |
1,4-diazepan-1-yl(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-2-8-15-9-3-10)13-6-1-4-12-5-7-13/h10,12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTNJIFPSOONTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
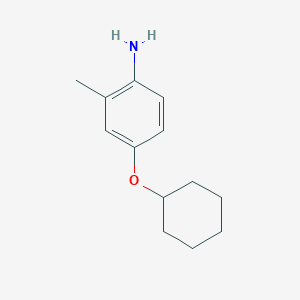
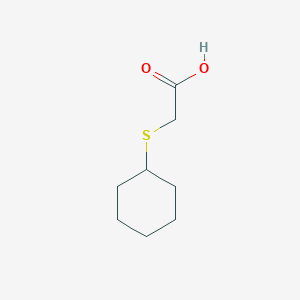
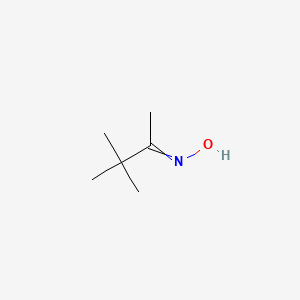
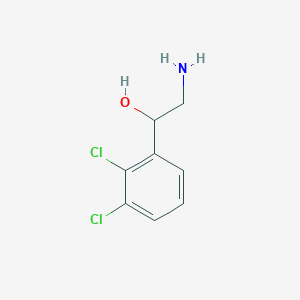
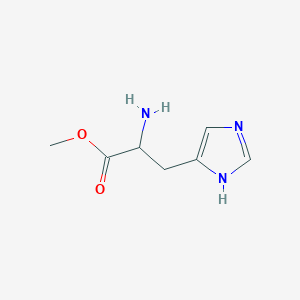
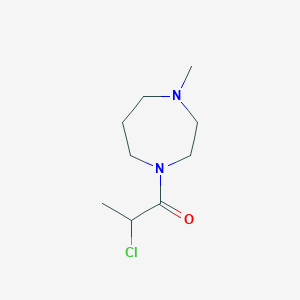
![3-[Benzyl(methyl)sulfamoyl]propanoic acid](/img/structure/B7820150.png)
![3-[(3-Acetamidophenyl)sulfamoyl]propanoicacid](/img/structure/B7820156.png)
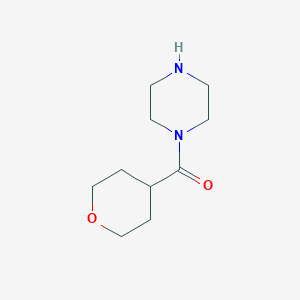
![1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7820176.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine](/img/structure/B7820187.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B7820188.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B7820195.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B7820206.png)
